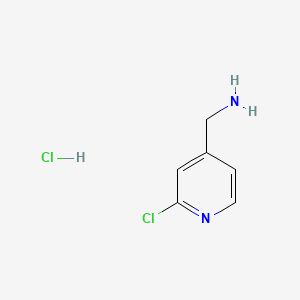

(2-Chloropyridin-4-yl)methanamine hydrochloride

Vue d'ensemble

Description

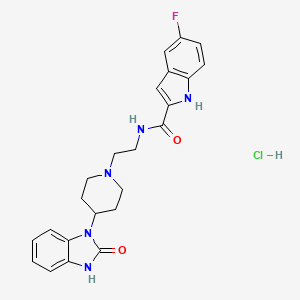

“(2-Chloropyridin-4-yl)methanamine hydrochloride” is a chemical compound with the CAS Number: 916210-98-5 and a linear formula of C6H8Cl2N2 .

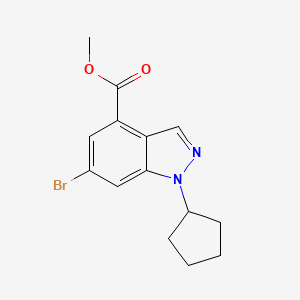

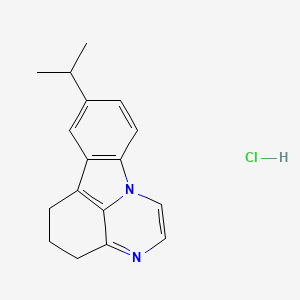

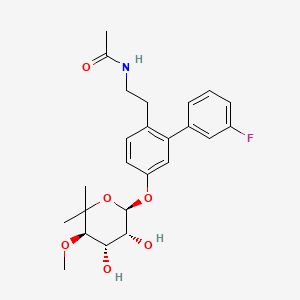

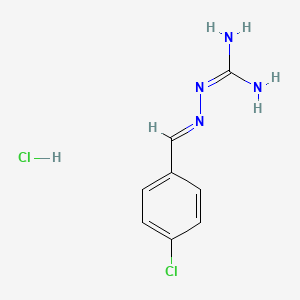

Molecular Structure Analysis

The molecular structure of “(2-Chloropyridin-4-yl)methanamine hydrochloride” is represented by the formula C6H8Cl2N2. The InChI code for this compound is 1S/C6H7ClN2.ClH/c7-6-3-5(4-8)1-2-9-6;/h1-3H,4,8H2;1H .Physical And Chemical Properties Analysis

“(2-Chloropyridin-4-yl)methanamine hydrochloride” is a solid at room temperature . It has a molecular weight of 179.05 .Applications De Recherche Scientifique

Inhibitor for Lysyl Oxidase-like 2 Enzyme : A study by Hutchinson et al. (2017) identified (2-chloropyridin-4-yl)methanamine as a potent inhibitor for the enzyme Lysyl Oxidase-like 2 (LOXL2), showing selectivity over LOX and other amine oxidases. This compound was highlighted for its potential in the field of medicinal chemistry, particularly in the context of enzyme inhibition (Hutchinson et al., 2017).

Photo-Induced Oxidation in Iron Complexes : Draksharapu et al. (2012) explored the photochemical properties of iron(II) complexes containing ligands like (2-chloropyridin-4-yl)methanamine. This research provided insights into the behavior of these complexes under UV or visible irradiation, highlighting their potential applications in fields like photochemistry and catalysis (Draksharapu et al., 2012).

Palladium Complexes Synthesis : Roffe et al. (2016) synthesized 1-(3-(Pyridin-2-yl)phenyl)methanamine derivatives, closely related to (2-chloropyridin-4-yl)methanamine, and investigated their catalytic properties in reactions like the Suzuki-Miyaura reaction. This research expanded the understanding of palladium complexes and their potential in organic synthesis (Roffe et al., 2016).

Anticancer Activity of Metal Complexes : Mbugua et al. (2020) explored new palladium and platinum complexes using ligands like (2-chloropyridin-4-yl)methanamine. These complexes were tested for their anticancer activity, offering insights into the potential use of such compounds in cancer therapy (Mbugua et al., 2020).

Catalysis in Transfer Hydrogenation Reactions : Karabuğa et al. (2015) synthesized (4-Phenylquinazolin-2-yl)methanamine, related to (2-chloropyridin-4-yl)methanamine, and used it to create ruthenium complexes. These complexes demonstrated high efficiency in transfer hydrogenation reactions, highlighting potential applications in catalysis (Karabuğa et al., 2015).

Polyamines Synthesis and Isolation : Geue et al. (1983) described the synthesis of various polyamines, including compounds related to (2-chloropyridin-4-yl)methanamine. The study provided methods for the efficient isolation of these polyamines, useful in chemical synthesis and analysis (Geue et al., 1983).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain hazards. The hazard statements associated with this compound are H302, H315, H319, and H335, which suggest that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .

Propriétés

IUPAC Name |

(2-chloropyridin-4-yl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2.ClH/c7-6-3-5(4-8)1-2-9-6;/h1-3H,4,8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWSUKLOBJGMGCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1CN)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50735274 | |

| Record name | 1-(2-Chloropyridin-4-yl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50735274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Chloropyridin-4-yl)methanamine hydrochloride | |

CAS RN |

916210-98-5 | |

| Record name | 1-(2-Chloropyridin-4-yl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50735274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(4Z)-4-[[2-(4,5-dimethyl-2-nitrophenyl)phenyl]methylidene]-3-methyl-5-oxopyrazol-1-yl]benzoic acid](/img/structure/B560486.png)

![N-[4-[2-[Methyl(benzyl)amino]ethyl]phenyl]-5-(3-pyridyl)-2-thiazoleamine](/img/structure/B560490.png)

![[(2S,5S)-2-[[(5-bromopyridin-2-yl)amino]methyl]-5-methylpiperidin-1-yl]-(3-fluoro-2-methoxyphenyl)methanone](/img/structure/B560491.png)

![6-[2-Chloro-4-(1,3-thiazol-5-yl)phenyl]-8-ethyl-2-[4-(4-methylpiperazin-1-yl)anilino]pyrido[2,3-d]pyrimidin-7-one;hydrochloride](/img/structure/B560494.png)